Ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate Ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate
Brand Name: Vulcanchem
CAS No.: 350989-90-1
VCID: VC14954337
InChI: InChI=1S/C23H22ClNO4S/c1-3-13-29-18-11-7-16(8-12-18)21(26)25-22-20(23(27)28-4-2)19(14-30-22)15-5-9-17(24)10-6-15/h5-12,14H,3-4,13H2,1-2H3,(H,25,26)
SMILES:
Molecular Formula: C23H22ClNO4S
Molecular Weight: 443.9 g/mol

Ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate

CAS No.: 350989-90-1

Cat. No.: VC14954337

Molecular Formula: C23H22ClNO4S

Molecular Weight: 443.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate - 350989-90-1

Specification

CAS No. 350989-90-1
Molecular Formula C23H22ClNO4S
Molecular Weight 443.9 g/mol
IUPAC Name ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C23H22ClNO4S/c1-3-13-29-18-11-7-16(8-12-18)21(26)25-22-20(23(27)28-4-2)19(14-30-22)15-5-9-17(24)10-6-15/h5-12,14H,3-4,13H2,1-2H3,(H,25,26)
Standard InChI Key QPUNNCBMEQSDBB-UHFFFAOYSA-N
Canonical SMILES CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)OCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate features a thiophene ring substituted at positions 2, 3, and 4 (Figure 1). Key structural components include:

  • A 4-chlorophenyl group at position 4, contributing hydrophobicity and electron-withdrawing effects.

  • An ethyl carboxylate ester at position 3, enhancing solubility in organic solvents.

  • A 4-propoxybenzoyl amino group at position 2, providing hydrogen-bonding capabilities .

The compound’s IUPAC name, ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]thiophene-3-carboxylate, reflects its substituent arrangement. Its SMILES string (CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)OCC) and InChI key (QPUNNCBMEQSDBB-UHFFFAOYSA-N) enable precise structural identification in databases .

Physicochemical Characteristics

Critical properties include:

PropertyValue
Molecular FormulaC₃₂H₂₂ClNO₄S
Molecular Weight443.9 g/mol
CAS Number350989-90-1
XLogP35.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Topological Polar Surface Area89.5 Ų

The compound’s lipophilicity (LogP ≈ 5.2) suggests moderate membrane permeability, while its polar surface area indicates potential for target binding .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step protocol (Figure 2):

  • Thiophene Core Formation: Cyclization of mercaptoacetic acid with α,β-unsaturated carbonyl precursors under acidic conditions.

  • Chlorophenyl Substitution: Friedel-Crafts alkylation using 4-chlorobenzene in dichloromethane with AlCl₃ catalysis.

  • Amino Group Introduction: Coupling the 4-propoxybenzoyl chloride via Schotten-Baumann reaction in dimethylformamide (DMF) with triethylamine as a base.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution at the correct thiophene positions requires careful temperature control (0–5°C during acylation).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is essential due to byproduct formation.

Mechanism of Action and Molecular Interactions

Computational Predictions

Biological Activities and Applications

Anticancer Screening

Preliminary data from the NCI-60 panel show 40% growth inhibition in MCF-7 breast cancer cells at 10 µM, though mechanisms remain uncharacterized .

Industrial Applications

The compound’s stability under acidic conditions (t₁/₂ = 48 hrs at pH 2) makes it a candidate for controlled-release drug formulations.

Pharmacological Research and Development

ADME Profiling

  • Absorption: Caco-2 permeability assays indicate moderate absorption (Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic microsomal studies reveal rapid glucuronidation (CLint = 45 mL/min/kg) .

Toxicity Considerations

Acute toxicity in rodents (LD₅₀ > 2,000 mg/kg) classifies it as Category 5 under GHS, though chronic exposure risks are unstudied.

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